比伐卢定三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bivalirudin trifluoroacetic acid salt is a synthetic peptide composed of 20 amino acids. It is primarily used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially those with heparin-induced thrombocytopenia. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation .
科学研究应用
Bivalirudin trifluoroacetic acid salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with thrombin and other proteins involved in the coagulation cascade.
Industry: Employed in the pharmaceutical industry for the development of anticoagulant therapies.
作用机制
Target of Action
Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .
Mode of Action
Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .
Pharmacokinetics
Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .
Result of Action
The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .
Action Environment
The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .
生化分析
Biochemical Properties
Bivalirudin Trifluoroacetic Acid Salt plays a significant role in biochemical reactions. It specifically binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits thrombin, preventing the conversion of fibrinogen into fibrin, a crucial step in the formation of thrombus .
Cellular Effects
The effects of Bivalirudin Trifluoroacetic Acid Salt on cells are primarily related to its anticoagulant properties. By inhibiting thrombin, it prevents the formation of blood clots, thereby influencing cell function . It can cause blood stagnation, making it important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio, and blood pressure .
Molecular Mechanism
Bivalirudin Trifluoroacetic Acid Salt exerts its effects at the molecular level through its interaction with thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding is reversible, allowing Bivalirudin Trifluoroacetic Acid Salt to inhibit thrombin effectively .
Temporal Effects in Laboratory Settings
The anticoagulant effect of Bivalirudin Trifluoroacetic Acid Salt subsides approximately one hour after discontinuation . This temporal effect is crucial in laboratory settings, particularly when studying the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Bivalirudin Trifluoroacetic Acid Salt can vary with different dosages in animal models
Metabolic Pathways
Bivalirudin Trifluoroacetic Acid Salt is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage
准备方法
Synthetic Routes and Reaction Conditions: Bivalirudin trifluoroacetic acid salt is synthesized using solid-phase peptide synthesis. The process involves assembling the linear peptide on a chlorotrityl chloride polystyrene resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin using trifluoroacetic acid, yielding the crude bivalirudin. This crude product is further purified using preparative high-performance liquid chromatography to achieve a purity greater than 99% .
Industrial Production Methods: The industrial production of bivalirudin trifluoroacetic acid salt follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and environmental friendliness, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the final product .
化学反应分析
Types of Reactions: Bivalirudin trifluoroacetic acid salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid, scavengers like water, triisopropylsilane, and ethanedithiol.
Major Products: The major product of these reactions is the purified bivalirudin trifluoroacetic acid salt, with a purity exceeding 99% .
相似化合物的比较
Hirudin: Another direct thrombin inhibitor derived from leech saliva.
Argatroban: A small molecule direct thrombin inhibitor.
Dabigatran: An oral direct thrombin inhibitor.
Uniqueness: Bivalirudin trifluoroacetic acid salt is unique due to its synthetic peptide nature, which allows for precise control over its structure and function. Unlike hirudin, which is derived from natural sources, bivalirudin is fully synthetic, ensuring consistent quality and purity. Compared to small molecule inhibitors like argatroban and dabigatran, bivalirudin’s peptide structure provides a different pharmacokinetic profile and binding mechanism .
属性
CAS 编号 |
1124915-67-8 |
---|---|
分子式 |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
分子量 |
2180.2911402 |
同义词 |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。